2-Ethylanthraquinone

Catalog No.
S1493114
CAS No.
84-51-5
M.F
C16H12O2
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylanthraquinone

CAS Number

84-51-5

Product Name

2-Ethylanthraquinone

IUPAC Name

2-ethylanthracene-9,10-dione

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C16H12O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9H,2H2,1H3

InChI Key

SJEBAWHUJDUKQK-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Synonyms

2-Ethyl-9,10-anthracenedione, 2-EAQ; 2-Ethyl-9,10-anthraquinone; 2-Ethylanthraquinone; Kayacure 2-EAQ; NSC 7216; β-Ethylanthraquinone

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

The exact mass of the compound 2-Ethylanthraquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7216. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethylanthraquinone (2-EAQ) is an alkylated anthraquinone derivative serving as a critical component in the most common industrial method for hydrogen peroxide (H₂O₂) manufacturing, the Riedl-Pfleiderer or anthraquinone process. In this cyclic process, 2-EAQ acts as a catalyst carrier, undergoing sequential hydrogenation and oxidation to generate H₂O₂. The ethyl substituent is not an arbitrary feature; it is fundamental to the compound's performance, primarily by enhancing its solubility in the organic solvents that constitute the 'working solution', a factor that directly governs process efficiency. Beyond H₂O₂ synthesis, 2-EAQ and its parent compound, anthraquinone, are also utilized as catalysts in the pulp and paper industry to accelerate delignification in alkaline pulping processes.

Attempting to substitute 2-Ethylanthraquinone (2-EAQ) with its parent compound, unsubstituted anthraquinone (AQ), would result in process failure in H₂O₂ production due to the poor solubility of AQ in the required organic solvents. This dramatically lowers the concentration of the active carrier in the working solution, crippling reaction efficiency. Conversely, substituting 2-EAQ with other alkylated anthraquinones, such as 2-tert-amylanthraquinone (taAQ), is not a direct drop-in replacement. Different alkyl groups alter the compound's redox potential, which in turn changes the hydrogenation kinetics, H₂O₂ yield, and the profile of degradation byproducts. Such a change requires significant process re-optimization and re-evaluation of operational economics, moving beyond a simple material swap.

Process Trade-Off: Faster Hydrogenation Rate vs. Higher Long-Term Stability

In the critical hydrogenation step of H₂O₂ production, 2-Ethylanthraquinone (eAQ) demonstrates a significantly faster reaction rate compared to other common alkylated analogs like 2-tert-amylanthraquinone (taAQ). One comparative study found the hydrogenation rate of eAQ to be approximately double that of taAQ under identical conditions. However, this higher throughput comes with a trade-off, as taAQ was shown to produce a smaller amount of degradation products and achieve a higher maximum H₂O₂ yield. This positions 2-EAQ as the choice for processes optimized for maximum throughput where degradation is managed through other process controls.

Evidence DimensionRelative Hydrogenation Rate
Target Compound DataFaster (approx. 2x)
Comparator Or Baseline2-tert-amylanthraquinone (taAQ) (Slower, approx. 1x)
Quantified Difference2-EAQ hydrogenation rate is ~100% faster than taAQ
ConditionsCatalytic hydrogenation over a Pd/Al₂O₃ catalyst in a semi-batch slurry reactor at 60 °C and 0.3 MPa.

This evidence creates a clear procurement decision point: prioritize reaction speed and throughput with 2-EAQ, or prioritize long-term working solution stability and potentially higher ultimate yield with an alternative like taAQ.

Enhanced Processability: Critical Solubility in Organic Working Solutions

The primary advantage of alkylated anthraquinones like 2-EAQ over the unsubstituted parent compound is superior solubility in the mixed organic solvents used in the H₂O₂ production cycle. For instance, studies have systematically measured and modeled the solubility of 2-EAQ in solvents like toluene and trimethylbenzene (TMB), where aromatic π–π interactions are crucial for dissolution. At 343.15 K (70°C), the solubility of 2-EAQ in toluene can reach 67.8 wt%. This high solubility is essential for achieving an effective concentration of the catalyst carrier in the working solution, which is a prerequisite for an economically viable industrial process. While other, more heavily alkylated quinones like 2-amylanthraquinone may offer even higher solubility, 2-EAQ represents a long-established industry standard balancing solubility, reactivity, and cost.

Evidence DimensionSolubility in Aromatic Solvent
Target Compound Data67.8 wt %
Comparator Or BaselineUnsubstituted anthraquinone (qualitatively very low, limiting its use)
Quantified DifferenceSubstantial (enables industrial use)
ConditionsSolvent: Toluene, Temperature: 343.15 K (70 °C)

High solubility directly enables higher productivity per unit volume of the working solution, impacting reactor size, energy consumption, and overall process intensity.

Benchmark Catalytic Performance in Alkaline Pulping

The anthraquinone core structure is a proven, effective catalyst for accelerating delignification in alkaline pulping. As a baseline, the addition of just 0.1% unsubstituted anthraquinone (AQ) to a kraft pulping process for beech wood reduced the kappa number (a measure of residual lignin) by 4.5 units compared to a control without AQ. This increased delignification rate was accompanied by a 2.2% increase in pulp yield at the same kappa number, demonstrating improved preservation of carbohydrates. As a more soluble derivative, 2-EAQ is selected to ensure effective distribution and action of the anthraquinone catalytic cycle within the pulping liquor and wood chips.

Evidence DimensionPulp Yield Increase at Constant Kappa Number
Target Compound Data2-EAQ provides the benefits of the AQ core with enhanced solubility.
Comparator Or BaselinePulping without catalyst vs. with 0.1% Anthraquinone (AQ) on wood
Quantified Difference+2.2% pulp yield with AQ catalyst
ConditionsLaboratory-scale kraft pulping of beech wood.

For pulp and paper producers, this demonstrates the established economic benefit of the anthraquinone catalyst family—higher yield and faster processing—with 2-EAQ offering a practical, soluble form for industrial application.

Workhorse for High-Throughput Hydrogen Peroxide Production

For established industrial H₂O₂ plants where the process is optimized for speed and throughput, 2-EAQ is the logical choice. Its faster hydrogenation rate compared to alternatives like taAQ directly supports maximizing the production cycles in a given timeframe.

Reliable Catalyst Carrier in Standardized H₂O₂ Manufacturing

As the long-standing industry standard, 2-EAQ's performance, solubility characteristics, and degradation pathways are well-documented. This makes it the preferred, low-risk component for new plants based on standard process designs or for operators who prioritize process stability and predictability over the potential marginal gains of newer, less-characterized quinones.

Process Additive for Enhancing Yield in Alkaline Pulping

In kraft or soda pulping mills, 2-EAQ serves as an effective, soluble delignification catalyst. Its use allows for either a reduction in cooking time or a significant increase in pulp yield (over 2%) at a target kappa number, directly improving the economic output of the pulping process.

Physical Description

DryPowder; PelletsLargeCrystals

XLogP3

4.4

LogP

4.37 (LogP)

Melting Point

109.5 °C

UNII

59YJ81QZKD

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 14 of 125 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 111 of 125 companies with hazard statement code(s):;
H350 (30.63%): May cause cancer [Danger Carcinogenicity];
H373 (99.1%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (99.1%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.89%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

84-51-5

Wikipedia

2-ethylanthraquinone

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Fabricated metal product manufacturing
9,10-Anthracenedione, 2-ethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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